molecular formula C11H7NO4 B2440127 4-Nitro-1-naphthoic acid CAS No. 1975-43-5

4-Nitro-1-naphthoic acid

Cat. No. B2440127
CAS RN: 1975-43-5
M. Wt: 217.18
InChI Key: BQBFFSOHVNNCSP-UHFFFAOYSA-N
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Description

4-Nitro-1-naphthoic acid is a chemical compound with the molecular formula C11H7NO4 . It is also known by other names such as 4-Nitronaphthalene-1-carboxylic acid and 4-nitronaphthalic acid . The molecular weight of this compound is 217.18 g/mol .


Synthesis Analysis

The synthesis of 4-Nitro-1-naphthoic acid or its derivatives involves the use of novel compounds . A process for the preparation of 4-acetyl-1-naphthoic acid or its derivatives has been described in a patent . The synthesis involves the use of 1-acetonaphthone, DMSO, I2, and chlorobenzene solvent .


Molecular Structure Analysis

The molecular structure of 4-Nitro-1-naphthoic acid is characterized by the presence of a nitro group (NO2) and a carboxylic acid group (COOH) attached to a naphthalene ring . The InChI representation of the molecule is InChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14) .


Physical And Chemical Properties Analysis

4-Nitro-1-naphthoic acid has a molecular weight of 217.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 217.03750770 g/mol . The topological polar surface area of the compound is 83.1 Ų .

Scientific Research Applications

Excited State Proton Transfer (ESPT) Photophysics

4-Nitro-1-naphthoic acid has been used in the study of excited state proton transfer (ESPT) photophysics . The dynamics of ESPT photophysics of 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) in ionic and nonionic micelles have been revealed from time-resolved emission spectra (TRES) and time-resolved area normalized emission spectra (TRANES) .

Surfactant Influence on Photophysics

The influence of surfactants on the excited state photophysics of 4-nitro-1-naphthoic acid has been studied . Both the neutral and anionic bands of NHNA are enhanced and blue-shifted inside the micelles .

Fluorescent Molecule Applications

1,8-Napthalimides (NIs), a family of fluorescent dyes that includes 4-nitro-1-naphthoic acid, have been widely used in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions .

Bio-Applications

NIs typically display a fluorescence emission wavelength in the range of 350 – 550 nm which can be notably interfered with by autofluorescence in living cells, significantly limiting their bio-applications . However, derivatives of NIs show a long emission wavelength around 600 nm and high solubility in polar solvents .

Labeling Reagents in Biological Systems

The unique features of NIs derivatives, such as long emission wavelength, high solubility, and high stability in difference pH media, allow these derivatives to be used as excellent labeling reagents in the biological system .

Anticancer Research

In the anticancer research area, functionalized NIs derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .

properties

IUPAC Name

4-nitronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFFSOHVNNCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-naphthoic acid

Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.085 mmol
Type
reagent
Reaction Step Three

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